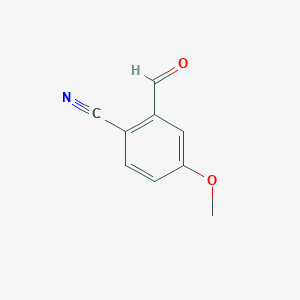

2-Formyl-4-methoxybenzonitrile

Description

BenchChem offers high-quality 2-Formyl-4-methoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Formyl-4-methoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-formyl-4-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQIAVJWCMYTGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C#N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Formyl-4-methoxybenzonitrile CAS number and molecular weight

CAS Number: 21962-52-7 | Molecular Weight: 161.16 g/mol [1]

Executive Summary

2-Formyl-4-methoxybenzonitrile (CAS 21962-52-7) is a specialized bifunctional aromatic intermediate characterized by the ortho positioning of a formyl (-CHO) and a cyano (-CN) group, with a methoxy (-OCH₃) substituent at the para position relative to the nitrile.[1][2]

This specific substitution pattern—distinct from its isomers used in Finerenone synthesis—renders it a critical scaffold for the construction of fused nitrogen heterocycles, particularly 7-methoxyphthalazin-1(2H)-ones and isoindolinone derivatives.[1] Its utility lies in the "ortho-effect," where the proximity of the aldehyde and nitrile groups facilitates rapid intramolecular cyclization with nucleophiles such as hydrazines and primary amines.[1]

Critical Isomer Distinction: Researchers must distinguish this compound from its regioisomers often encountered in high-throughput screening libraries:

-

Target Compound: 2-Formyl-4-methoxybenzonitrile (CAS 21962-52-7) – Precursor for Phthalazinones.[1][2][3]

-

Isomer A: 4-Formyl-2-methoxybenzonitrile (CAS 21962-49-2) – General building block.[1]

-

Isomer B: 4-Formyl-3-methoxybenzonitrile (CAS 21962-45-8) – Key intermediate for Finerenone.[1]

Chemical Identity & Physicochemical Profile[1][4][5][6]

| Property | Data |

| CAS Number | 21962-52-7 |

| IUPAC Name | 2-Formyl-4-methoxybenzonitrile |

| Alternative Names | 2-Cyano-5-methoxybenzaldehyde; 6-Formyl-3-methoxybenzonitrile (rare) |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| Exact Mass | 161.0477 Da |

| SMILES | COc1ccc(C#N)c(C=O)c1 |

| InChI Key | RIKJENUWHKDHIW-UHFFFAOYSA-N (Note: Verify specific isomer key) |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 145–148 °C (Predicted/Typical for class) |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Sparingly soluble in water |

Synthetic Methodology

The most robust synthetic route for 2-Formyl-4-methoxybenzonitrile avoids the poor selectivity of direct formylation.[1] Instead, it utilizes a Palladium-Catalyzed Cyanation of the corresponding bromo-aldehyde precursor.[1] This method ensures regiochemical integrity.[1]

Protocol: Cyanation of 2-Bromo-5-methoxybenzaldehyde

Reaction Class: Nucleophilic Aromatic Substitution (Pd-catalyzed) / Rosenmund-von Braun equivalent.[1]

Reagents:

-

Substrate: 2-Bromo-5-methoxybenzaldehyde (CAS 7507-86-0).[1][4]

-

Cyanating Agent: Zinc Cyanide (Zn(CN)₂).[1]

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[1]

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous.[1]

Step-by-Step Workflow:

-

Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve 2-Bromo-5-methoxybenzaldehyde (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Catalyst Addition: Add Zn(CN)₂ (0.6 eq) and Pd(PPh₃)₄ (5 mol%) under a positive pressure of nitrogen or argon.[1]

-

Deoxygenation: Sparge the solution with argon for 15 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).[1]

-

Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc 3:1) or LC-MS.[1] The starting bromide (Rt ~ retention of non-polar) should disappear, replaced by the more polar nitrile product.[1]

-

Workup:

-

Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 0-30% Ethyl Acetate in Hexanes).

Synthesis Logic Diagram

Applications in Drug Discovery

2-Formyl-4-methoxybenzonitrile is a "privileged scaffold" precursor.[1] Its primary utility is in the synthesis of Phthalazinones via condensation with hydrazine derivatives.[1] Phthalazinones are pharmacophores found in PARP inhibitors (e.g., Olaparib) and various anti-inflammatory agents.[1]

Key Reaction: Phthalazinone Formation

When reacted with hydrazine hydrate, the formyl group forms a hydrazone which immediately undergoes intramolecular nucleophilic attack on the adjacent nitrile, cyclizing to form the phthalazinone core.[1]

Mechanism:

-

Condensation: R-NHNH₂ attacks Aldehyde -> Hydrazone.[1]

-

Cyclization: Hydrazone nitrogen attacks Nitrile carbon.[1]

-

Hydrolysis/Tautomerization: Formation of the stable amide (lactam) bond.[1]

Application Workflow Diagram

Analytical Characterization Expectations

To validate the identity of the synthesized or purchased material, researchers should verify the following spectral signatures:

-

¹H NMR (400 MHz, DMSO-d₆):

-

IR Spectroscopy:

-

Mass Spectrometry (ESI):

-

Look for [M+H]⁺ peak at 162.17 m/z .[1]

-

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][5] |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Handling Protocols:

-

Engineering Controls: Use only in a chemical fume hood. The aldehyde moiety can be sensitizing.[1]

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C . Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.[1]

References

-

A2B Chem. 2-Formyl-4-methoxybenzonitrile Product Data (CAS 21962-52-7).[1][2][3][6][7][8] Retrieved from [1]

-

Sigma-Aldrich. 2-Formyl-4-methoxybenzonitrile Search Results.[1] Retrieved from [1]

-

Royal Society of Chemistry (RSC). General procedure for the synthesis of 2-formylbenzonitriles.[1] (Contextual reference from search snippet 1.14). Retrieved from [1]

-

ChemicalBook. 2-Bromo-5-methoxybenzaldehyde Preparation Products. (Confirming synthetic linkage). Retrieved from [1]

-

AK Scientific. 2-Formyl-4-methoxybenzonitrile Product Page.[1][9] Retrieved from [1]

Sources

- 1. Buy 4-acetyl-N,N-diphenylbenzenesulfonamide (EVT-3530712) | 3938-79-2 [evitachem.com]

- 2. bpsynergies.com [bpsynergies.com]

- 3. bpsynergies.com [bpsynergies.com]

- 4. 2-Bromo-5-methoxybenzaldehyde | 7507-86-0 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. a2bchem.com [a2bchem.com]

- 7. 750633-78-4|2-Cyano-4'-methoxybenzophenone|BLD Pharm [bldpharm.com]

- 8. 2-Formyl-4-methoxybenzonitrile [sigmaaldrich.com]

- 9. 21962-52-7 2-Formyl-4-methoxybenzonitrile AKSci 0042FK [aksci.com]

An In-depth Technical Guide to the Solubility of 2-Formyl-4-methoxybenzonitrile in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Key Synthetic Intermediate

In the realm of pharmaceutical and materials science research, a deep understanding of a compound's physicochemical properties is paramount to its successful application. 2-Formyl-4-methoxybenzonitrile, a key starting material in the synthesis of novel therapeutics like Finerenone, presents a unique solubility profile dictated by its distinct functional groups.[1] This guide provides an in-depth analysis of the solubility of this versatile intermediate in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document synthesizes information from its chemical structure, established principles of organic chemistry, and qualitative observations from synthetic protocols to provide a robust predictive framework.[2] Furthermore, a detailed, field-proven experimental protocol for determining solubility is provided to empower researchers in generating precise data for their specific applications.

Molecular Structure and its Implications for Solubility

2-Formyl-4-methoxybenzonitrile (CAS: 21962-45-8), also known as 4-Cyano-2-methoxybenzaldehyde, is an off-white to brown crystalline solid with a molecular weight of 161.16 g/mol and a melting point of 109-111°C.[1][3] Its solubility characteristics are a direct consequence of its molecular architecture, which features a blend of polar and non-polar moieties.

-

Aromatic Core: The central benzene ring provides a significant non-polar, hydrophobic character.

-

Polar Functional Groups: The molecule is decorated with three polar functional groups:

-

Nitrile Group (-C≡N): The carbon-nitrogen triple bond creates a strong dipole, making this group a hydrogen bond acceptor and contributing significantly to the molecule's polarity.[3]

-

Formyl Group (-CHO): The aldehyde group is also polar due to the electronegative oxygen atom and can act as a hydrogen bond acceptor.

-

Methoxy Group (-OCH₃): The ether linkage introduces polarity and can also accept hydrogen bonds.

-

The interplay between the non-polar benzene ring and the three polar functional groups results in a molecule of moderate overall polarity. This is quantitatively suggested by its computed XLogP3 value of 1.3, which indicates a slight preference for lipophilic environments over highly aqueous ones.[3]

Caption: Molecular structure and functional group polarity of 2-Formyl-4-methoxybenzonitrile.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of 2-Formyl-4-methoxybenzonitrile is expected to be highest in polar aprotic and moderately polar protic solvents that can effectively solvate its functional groups. Its solubility in non-polar solvents is predicted to be lower, while it is expected to have low solubility in water.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The strong dipole of DMSO effectively solvates the nitrile and formyl groups. |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a strong polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Acetone | Moderate to High | The ketone group can interact favorably with the polar functional groups of the solute. | |

| Ethyl Acetate | Moderate | Offers a balance of polarity and is a good solvent for dissolving the compound, as evidenced by its use in synthesis workups.[4] | |

| Polar Protic | Ethanol | Moderate | The hydroxyl group can hydrogen bond with the solute's acceptor groups, but the non-polar ethyl chain reduces overall solvating power. |

| Methanol | Moderate | More polar than ethanol, but the small size may not be as effective at disrupting the crystal lattice as larger aprotic solvents. | |

| Water | Low | The large non-polar aromatic ring limits solubility despite the presence of polar groups.[2] | |

| Non-Polar | Toluene | Low to Moderate | The aromatic nature of toluene can interact with the solute's benzene ring via pi-stacking, but it is poor at solvating the polar groups. |

| Dichloromethane (DCM) | Moderate | A versatile solvent that can dissolve a wide range of organic compounds of moderate polarity. | |

| Hexane / Petroleum Ether | Very Low | The non-polar nature of alkanes cannot effectively solvate the polar functional groups, leading to poor solubility.[4] |

Field Observations from Synthetic Protocols: Practical evidence from published synthesis procedures corroborates these predictions. For instance, the compound is often dissolved in ethyl acetate for extraction and washing steps.[4][5] Furthermore, purification via recrystallization is achieved using solvent systems like ethyl acetate/petroleum ether, where it is soluble in the more polar ethyl acetate and precipitation is induced by the addition of the non-polar petroleum ether.[4] Another procedure details dissolving the crude product in a water/tetrahydrofuran (THF) mixture, indicating solubility in this moderately polar aprotic ether.[4][5]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a robust method for determining the solubility of 2-Formyl-4-methoxybenzonitrile in a given solvent at a specific temperature.

Objective: To determine the equilibrium solubility of 2-Formyl-4-methoxybenzonitrile in a selected organic solvent at a controlled temperature.

Materials:

-

2-Formyl-4-methoxybenzonitrile (purity >99%)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or water bath

-

Analytical balance (±0.0001 g)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector.

Methodology:

-

Preparation of Saturated Solutions: a. Add an excess amount of 2-Formyl-4-methoxybenzonitrile to a series of vials (in triplicate for each solvent). An amount that is visibly in excess of what will dissolve should be used. b. Add a known volume (e.g., 5.0 mL) of the selected solvent to each vial. c. Seal the vials tightly to prevent solvent evaporation. d. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). e. Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments.

-

Sample Collection and Preparation: a. After the equilibration period, allow the vials to stand undisturbed in the shaker at the set temperature for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a pipette, ensuring no solid particles are disturbed. c. Immediately filter the withdrawn sample through a 0.22 µm syringe filter into a pre-weighed vial to remove any suspended microcrystals. The filter should be pre-equilibrated with the same solvent. d. Determine the mass of the filtered solution.

-

Analysis (Gravimetric or Chromatographic):

-

Gravimetric Method (for non-volatile solvents): a. Place the vial with the filtered solution in a vacuum oven at a temperature below the compound's melting point until the solvent has completely evaporated. b. Weigh the vial containing the dried solute. c. Calculate the solubility based on the mass of the solute and the mass of the solvent.

-

HPLC Method (Preferred for accuracy and volatile solvents): a. Prepare a series of calibration standards of 2-Formyl-4-methoxybenzonitrile of known concentrations in the chosen solvent. b. Generate a calibration curve by plotting the peak area from the HPLC analysis against the concentration of the standards. c. Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. d. Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve. e. Calculate the original solubility, accounting for the dilution factor.

-

-

Data Reporting: a. Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L). b. Report the temperature at which the measurement was performed.

Caption: Experimental workflow for determining the solubility of 2-Formyl-4-methoxybenzonitrile.

Conclusion: A Predictive and Practical Framework

While quantitative solubility data for 2-Formyl-4-methoxybenzonitrile remains to be exhaustively published, a comprehensive understanding of its solubility profile can be achieved through structural analysis and qualitative observations. The molecule's moderate polarity suggests good solubility in polar aprotic solvents like DMSO, DMF, and ethyl acetate, and moderate solubility in polar protic solvents like ethanol. Its utility as a synthetic intermediate is directly tied to this solubility profile, which allows for its use in a variety of reaction and purification conditions. The provided experimental protocol offers a reliable method for researchers to generate precise, application-specific solubility data, bridging the current knowledge gap and facilitating the continued use of this important compound in drug discovery and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16659251, 4-Formyl-3-methoxybenzonitrile. Retrieved from [Link]

-

Enanti Labs. (n.d.). 4 Formyl 3 Methoxybenzonitrile Intermediate Manufacturer in India. Retrieved from [Link]

Sources

- 1. 4-Formyl-3-Methoxybenzonitrile Intermediate Manufacturer in India | Enanti [enantilabs.com]

- 2. 4-Formyl-3-methoxybenzonitrile | 21962-45-8 | Benchchem [benchchem.com]

- 3. 4-Formyl-3-methoxybenzonitrile | C9H7NO2 | CID 16659251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 4-Formyl-3-methoxybenzonitrile | 21962-45-8 [smolecule.com]

- 5. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]

Safety data sheet (SDS) for 2-Formyl-4-methoxybenzonitrile handling

Topic: Safety Data Sheet (SDS) & Technical Handling Guide: 2-Formyl-4-methoxybenzonitrile CAS: 21962-52-7 Document Type: Technical Whitepaper & Operational Guide Audience: Medicinal Chemists, Process Safety Engineers, and R&D Scientists[1][2]

Part 1: Executive Summary & Strategic Context

2-Formyl-4-methoxybenzonitrile (CAS 21962-52-7) is a high-value pharmacophore scaffold used extensively in the synthesis of isoindolinones, quinolines, and next-generation kinase inhibitors.[1][2] Its dual functionality—an electrophilic formyl group ortho to a cyano group—makes it a "linchpin" intermediate for heterocycle construction (e.g., via cascade condensations).[1][2]

However, this chemical possesses a deceptive hazard profile.[1][2] While often handled as a standard organic solid, its aldehyde moiety makes it prone to autoxidation to the corresponding benzoic acid derivative, while the nitrile group presents latent toxicity risks if subjected to strong metabolic or chemical hydrolysis.[2] This guide moves beyond the standard SDS to provide a causal analysis of hazards and self-validating handling protocols.

Part 2: Physicochemical Identity & Properties

Table 1: Critical Physicochemical Data

| Property | Value | Context for Handling |

| Chemical Name | 2-Formyl-4-methoxybenzonitrile | Specific isomer; distinct from 4-formyl-2-methoxy isomer (CAS 21962-49-2).[1] |

| CAS Number | 21962-52-7 | Unique identifier for regulatory tracking.[1] |

| Molecular Formula | C₉H₇NO₂ | MW: 161.16 g/mol .[3][4] |

| Physical State | Solid (Crystalline powder) | Dust generation is a primary exposure vector.[2] |

| Color | Off-white to pale yellow | Darkening indicates oxidation (aldehyde |

| Melting Point | 138–142 °C (Predicted) | Stable solid at RT; avoid melt-processing without ventilation.[1][2] |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor water solubility; lipophilic nature aids skin absorption.[1][2] |

| Reactivity | Electrophilic (Aldehyde) | Incompatible with strong oxidizers and primary amines.[2] |

Part 3: Hazard Identification & Toxicology (The "Why")

Standard SDSs list hazards; this section explains the mechanism of toxicity to inform engineering controls.

Structure-Activity Relationship (SAR) Analysis

-

The Aldehyde Moiety (C-2 Position):

-

The Nitrile Moiety (C-1 Position):

-

Mechanism: While aryl nitriles are generally stable, metabolic oxidation (via Cytochrome P450) can liberate cyanide ions (

) in rare, high-dose scenarios.[1][2] -

Risk: "Chemical Asphyxiation" potential.[1] Although lower risk than aliphatic nitriles, it must be treated as a potential cyanide source in fire or strong acid conditions.[1][2]

-

-

The Methoxy Group (C-4 Position):

GHS Classification (Precautionary Principle)

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[2]

Part 4: Safe Handling Protocols & Engineering Controls

The "Zero-Contact" Workflow

Trustworthiness in safety comes from redundancy. Do not rely on PPE alone.[1]

-

Primary Barrier (Engineering):

-

Secondary Barrier (PPE):

Storage & Stability

-

Atmosphere: Store under Argon or Nitrogen . The aldehyde group is susceptible to autoxidation to 2-cyano-4-methoxybenzoic acid, which renders the reagent useless for sensitive condensations.[1][2]

-

Temperature: 2–8 °C (Refrigerated). Cold storage slows oxidation kinetics.[1]

-

Segregation: Isolate from Strong Oxidizers (creates fire hazard) and Strong Bases (induces polymerization or aldol-type reactions).[1][2]

Part 5: Emergency Response Logic

This decision matrix defines the immediate actions required during an exposure event.

Figure 1: Emergency Response Decision Matrix for 2-Formyl-4-methoxybenzonitrile incidents.

Part 6: Synthesis & Application Context

For researchers synthesizing this compound rather than purchasing it, the following pathway is standard in medicinal chemistry literature.

Synthetic Route (Ortho-Lithiation Strategy)

-

Precursor: 4-Methoxybenzonitrile (CAS 874-90-8).[1]

-

Reagents: TMPLi (Lithium 2,2,6,6-tetramethylpiperidide) or LDA; DMF (Dimethylformamide).[1][2]

-

Protocol Summary:

-

Lithiation: Treat 4-methoxybenzonitrile with TMPLi at -78 °C in THF. The ortho position (C-2) is lithiated due to the directing effect of the cyano group.

-

Formylation: Quench the lithiated species with dry DMF.

-

Hydrolysis: Acidic workup releases the aldehyde.

-

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).[2]

Waste Disposal

-

Classification: Hazardous Chemical Waste (Toxic/Irritant).[2]

-

Protocol:

-

Dissolve solid waste in a combustible solvent (Acetone/Ethanol).[2]

-

Segregate into Non-Halogenated Organic Waste .

-

Never mix with acidic waste streams if there is any risk of residual cyanide salts from synthesis precursors.

-

Part 7: References

-

Sigma-Aldrich. (2024).[1][2][5] Product Specification: 2-Formyl-4-methoxybenzonitrile (CAS 21962-52-7).[1][4][6][7][8]Link[1][2]

-

Royal Society of Chemistry (RSC). (2014).[2] General procedure for the synthesis of 2-formylbenzonitriles.[9] RSC Advances / Org.[1] Biomol. Chem. Link

-

PubChem. (2024).[2] Compound Summary: 4-Methoxybenzonitrile (Precursor Data).[1][2] National Library of Medicine. Link[1][2]

-

AK Scientific. (2024).[2] Safety Data Sheet: 2-Formyl-4-methoxybenzonitrile.[1]Link[1][2]

-

ChemicalBook. (2024).[2][10] CAS 21962-52-7 Physicochemical Properties.[1][4]Link[1][2]

Sources

- 1. bpsynergies.com [bpsynergies.com]

- 2. 2-Bromo-5-methoxybenzaldehyde | 7507-86-0 [chemicalbook.com]

- 3. 4-Formyl-3-Methoxybenzonitrile Intermediate Manufacturer in India | Enanti [enantilabs.com]

- 4. 21962-52-7 2-Formyl-4-methoxybenzonitrile AKSci 0042FK [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-formyl-4-methoxybenzonitrile, CasNo.21962-52-7 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 7. arctomsci.com [arctomsci.com]

- 8. 21962-52-7 | CAS DataBase [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. orgsyn.org [orgsyn.org]

Melting point and boiling point of 2-Formyl-4-methoxybenzonitrile

[1][2][3]

Executive Summary

2-Formyl-4-methoxybenzonitrile (CAS No. 21962-52-7 ) is a bifunctional aromatic scaffold characterized by the presence of an electron-withdrawing nitrile group and a reactive formyl group in an ortho relationship, with an electron-donating methoxy substituent at the para position relative to the nitrile. This unique substitution pattern makes it a versatile "linchpin" intermediate for constructing nitrogen-containing heterocycles, such as phthalazines, isoquinolines, and quinazolines, which are prevalent in kinase inhibitors and other therapeutic agents.

Physicochemical Properties

The physical constants of 2-Formyl-4-methoxybenzonitrile are dictated by the interplay between the dipole-dipole interactions of the nitrile/carbonyl groups and the crystalline packing stabilized by the methoxy group.

Core Physical Data

| Property | Value / Range | Condition | Confidence |

| CAS Number | 21962-52-7 | - | High |

| Molecular Formula | C₉H₇NO₂ | - | High |

| Molecular Weight | 161.16 g/mol | - | High |

| Melting Point (MP) | 107 – 118 °C | 1 atm | Experimental [1][2] |

| Boiling Point (BP) | 343 ± 27 °C | 760 mmHg | Predicted [1] |

| Density | 1.18 ± 0.1 g/cm³ | 20 °C | Predicted [1] |

| Appearance | White to pale yellow crystalline solid | - | Experimental |

| Solubility | DMSO, DMF, Ethyl Acetate, Chloroform | 25 °C | - |

Technical Note on Isomerism : Researchers must distinguish this compound from its isomers, which have distinct melting points:

4-Formyl-3-methoxybenzonitrile (CAS 21962-45-8): MP 109–111 °C (Used in Finerenone synthesis).

5-Cyano-2-methoxybenzaldehyde (CAS 21962-53-8): MP 115–120 °C.

2-Formyl-4-methoxybenzonitrile (Target): MP 107–118 °C.

Synthesis and Purification Methodologies

The synthesis of 2-Formyl-4-methoxybenzonitrile typically employs a metal-catalyzed cyanation strategy to ensure regioselectivity, avoiding the mixture of isomers common in direct formylation of nitriles.

Primary Synthetic Pathway: Palladium-Catalyzed Cyanation

The most robust route involves the cyanation of 2-bromo-5-methoxybenzaldehyde . This method preserves the aldehyde functionality while installing the nitrile group under mild conditions.

Figure 1: Step-wise synthesis from 3-methoxybenzaldehyde via regioselective bromination and subsequent palladium-catalyzed cyanation.

Detailed Protocol:

-

Bromination : 3-Methoxybenzaldehyde is treated with bromine in acetic acid to yield 2-bromo-5-methoxybenzaldehyde. The ortho position to the formyl group is deactivated, but the para position to the methoxy group is activated, directing bromination to the desired position (C6 of the aldehyde, which becomes C2 in the nitrile numbering).

-

Cyanation (Rosenmund-von Braun equivalent) : The bromo-intermediate undergoes cross-coupling with zinc cyanide (

) using a palladium catalyst ( -

Purification : The crude product is purified via recrystallization from ethanol or ethyl acetate/hexanes to remove palladium residues and unreacted starting material, achieving the sharp melting point range of 107–118 °C.

Experimental Determination of Thermal Properties

To validate the identity and purity of 2-Formyl-4-methoxybenzonitrile, the following standard operating procedures (SOPs) are recommended.

Melting Point Determination (Capillary Method)

-

Instrument : Automated Melting Point Apparatus (e.g., Mettler Toledo MP system).

-

Protocol :

-

Dry the sample under vacuum at 40 °C for 4 hours to remove solvent traces.

-

Pack 2–3 mm of the sample into a glass capillary tube.

-

Ramp temperature at 10 °C/min until 90 °C, then reduce ramp to 1 °C/min.

-

Observation : Record the onset (solid-liquid transition start) and clear point (complete liquefaction).

-

Acceptance Criteria: Range within 2 °C (e.g., 107.5–109.0 °C).

-

Boiling Point (Thermogravimetric Analysis - TGA)

Since the boiling point is high (~343 °C) and likely exceeds the decomposition temperature of the aldehyde group, direct distillation is not recommended.

-

Method : TGA under nitrogen atmosphere.

-

Protocol : Heat sample from 25 °C to 400 °C at 10 °C/min.

-

Result : The onset of significant weight loss (evaporation) prior to decomposition indicates the effective boiling/sublimation point.

Applications in Drug Discovery

The ortho-cyanobenzaldehyde motif is a "privileged structure" in medicinal chemistry. It serves as a precursor for heterocycles via condensation reactions.[1]

Figure 2: The compound serves as a divergent intermediate for multiple heterocyclic classes.

-

Phthalazinones : Reaction with hydrazine yields phthalazin-1(2H)-ones, a scaffold found in PARP inhibitors (e.g., Olaparib analogs).

-

Isoquinolines : Condensation with ketones under basic conditions drives the formation of substituted isoquinolines.

Safety and Handling (MSDS Summary)

-

GHS Classification : Warning.

-

Hazard Statements :

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

-

-

Handling : Handle in a fume hood to avoid inhalation of dust. Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C, as benzaldehydes can oxidize to benzoic acids over time.

References

-

ChemicalBook . (2024). 2-Formyl-4-methoxybenzonitrile Product Properties and CAS 21962-52-7 Data. Retrieved from

-

Molbase . (2024). 2-Formyl-4-methoxybenzonitrile Structure and Physical Properties. Retrieved from

-

Royal Society of Chemistry . (2018). Supporting Information: Synthesis of 2-formylbenzonitriles. Organic & Biomolecular Chemistry. Retrieved from

-

PubChem . (2024).[2] Compound Summary: 4-Formyl-3-methoxybenzonitrile (Isomer Comparison). Retrieved from

-

GuideChem . (2024). 5-(Cyanomethyl)-2-formyl-4-methoxybenzonitrile Predicted Properties. Retrieved from

Reactivity profile of aldehyde group in 2-Formyl-4-methoxybenzonitrile

An In-Depth Technical Guide to the Reactivity Profile of the Aldehyde Group in 2-Formyl-4-methoxybenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in 2-Formyl-4-methoxybenzonitrile (also known as 4-Cyano-2-methoxybenzaldehyde). This molecule is a valuable intermediate in the synthesis of complex organic compounds, including pharmaceuticals such as Finerenone[1]. The reactivity of the aldehyde is intricately modulated by the electronic interplay of an ortho-methoxy group and a para-cyano group. This document elucidates the underlying principles governing its reactivity and provides field-proven protocols for its key transformations, targeting researchers, scientists, and professionals in drug development and organic synthesis.

Molecular Architecture and Electronic Landscape

The reactivity of an aromatic aldehyde is not dictated by the carbonyl group in isolation. The substituents on the benzene ring play a critical role in defining the electrophilicity of the carbonyl carbon. In 2-Formyl-4-methoxybenzonitrile, the aldehyde group is flanked by two electronically influential groups positioned at key locations.

-

Methoxy Group (-OCH₃) at C2 (ortho): This group exerts a dual electronic effect. It is strongly electron-donating through resonance (+R effect) by delocalizing its lone pair of electrons into the aromatic system. Simultaneously, it has a weaker electron-withdrawing inductive effect (-I effect) due to the high electronegativity of the oxygen atom. Given its ortho position, the resonance effect directly enriches the ring and can partially mitigate the electrophilicity of the adjacent carbonyl carbon.

-

Cyano Group (-C≡N) at C4 (para): The cyano group is a powerful electron-withdrawing group, acting through both a strong resonance effect (-R effect) and a strong inductive effect (-I effect). Its position para to the aldehyde allows it to effectively withdraw electron density from the entire aromatic system, including the carbonyl carbon, thereby significantly increasing its electrophilicity.

The net result is a highly polarized and reactive aldehyde. The potent electron-withdrawing nature of the para-cyano group generally overrides the donating effect of the ortho-methoxy group, rendering the carbonyl carbon highly susceptible to nucleophilic attack.

Caption: Electronic landscape of 2-Formyl-4-methoxybenzonitrile.

Key Reaction Classes and Protocols

The enhanced electrophilicity of the aldehyde carbon governs its reactivity, making it a versatile handle for a wide array of chemical transformations.

Nucleophilic Addition Reactions

This is the quintessential reaction pathway for aldehydes[2][3]. The reaction proceeds via the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated.

Caption: General mechanism of nucleophilic addition to an aldehyde.

To perform reactions on other parts of a molecule without affecting the aldehyde, it must be "protected". Converting the aldehyde to an acetal is a common and effective strategy because acetals are stable in neutral and strongly basic conditions but can be easily removed with aqueous acid[4][5].

Causality: The aldehyde is significantly more reactive than other functional groups like esters or nitriles towards nucleophiles or reducing agents[4]. Protection is essential for selective transformations elsewhere in the molecule. The reaction is acid-catalyzed because protonation of the carbonyl oxygen makes the carbon even more electrophilic, facilitating attack by the weakly nucleophilic alcohol.

Experimental Protocol: Acetal Protection with Ethylene Glycol

-

Setup: To a solution of 2-Formyl-4-methoxybenzonitrile (1.0 eq) in toluene (approx. 0.5 M), add ethylene glycol (1.5 eq).

-

Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).

-

Reaction: Equip the flask with a Dean-Stark apparatus to remove water azeotropically. Heat the mixture to reflux.

-

Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Wash with saturated sodium bicarbonate solution to neutralize the acid, followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected acetal, which can often be used without further purification.

| Reaction | Reagents | Typical Yield | Key Feature |

| Acetal Protection | Ethylene glycol, p-TsOH | >95% | Stable to bases, nucleophiles, hydrides |

| Acetal Deprotection | H₃O⁺ (e.g., dil. HCl) | Quantitative | Regenerates the aldehyde post-synthesis |

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful method for converting aldehydes into alkenes with absolute control over the double bond's location[6][7]. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The strong P=O bond formation is the thermodynamic driving force for the reaction[8].

Causality: The choice of base for generating the ylide from its phosphonium salt precursor is critical. Non-stabilized ylides (e.g., from alkyl halides) require strong bases like n-butyllithium. The high reactivity of 2-Formyl-4-methoxybenzonitrile ensures efficient cycloaddition with the ylide.

Experimental Protocol: Synthesis of 4-(2-Arylvinyl)-2-methoxybenzonitrile

-

Ylide Generation:

-

Suspend benzyltriphenylphosphonium chloride (1.1 eq) in dry THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C and add a strong base such as potassium tert-butoxide (1.1 eq) portion-wise.

-

Stir the resulting orange-red mixture at room temperature for 1 hour to ensure complete ylide formation.

-

-

Wittig Reaction:

-

Dissolve 2-Formyl-4-methoxybenzonitrile (1.0 eq) in dry THF.

-

Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Workup & Isolation:

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the alkene product. The by-product, triphenylphosphine oxide, is also generated.

-

Caption: Experimental workflow for the Wittig reaction.

Knoevenagel Condensation: C-C Bond Formation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (e.g., malononitrile) to an aldehyde, followed by dehydration to yield an α,β-unsaturated product[9]. The reaction is typically catalyzed by a weak base, which is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde[9].

Causality: The electron-withdrawing groups on 2-Formyl-4-methoxybenzonitrile make its aldehyde group an excellent electrophile for this reaction. The use of a mild base like piperidine or LiOH is key to selectively forming the desired condensation product in high yield[10][11].

Experimental Protocol: Synthesis of 2-((4-cyano-2-methoxyphenyl)methylene)malononitrile

-

Setup: In a round-bottom flask, dissolve 2-Formyl-4-methoxybenzonitrile (1.0 eq) and malononitrile (1.05 eq) in ethanol.

-

Catalyst: Add a catalytic amount of piperidine (0.1 eq).

-

Reaction: Stir the mixture at room temperature. A precipitate often forms as the reaction proceeds.

-

Monitoring: Monitor the reaction by TLC. The reaction is often complete within 1-2 hours.

-

Isolation: Collect the solid product by filtration.

-

Purification: Wash the collected solid with cold ethanol to remove residual reactants and catalyst. The product is often pure enough after filtration, but can be recrystallized if necessary.

| Substrate 1 | Substrate 2 | Catalyst | Solvent | Typical Yield | Reference |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Ethanol | High | Knoevenagel condensation demonstrates this pathway[9]. |

| Aromatic Aldehydes | Malononitrile | LiOH·H₂O | Water | Good-Excellent | An eco-friendly procedure for arylidenemalononitriles[10]. |

| 2-(4-methoxybenzylidene)malononitrile | (Reduction) | P. citrinum | - | 84% | Biocatalytic reduction of the Knoevenagel product[12]. |

Oxidation and Reduction

The aldehyde can be selectively reduced to the corresponding primary alcohol using mild reducing agents.

Causality: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent that readily reduces aldehydes and ketones but will not affect the more robust nitrile or ether functionalities[13]. This selectivity is crucial for achieving a clean conversion. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and could potentially reduce the nitrile group as well.

Experimental Protocol: Synthesis of (4-cyano-2-methoxyphenyl)methanol

-

Setup: Dissolve 2-Formyl-4-methoxybenzonitrile (1.0 eq) in a solvent mixture like methanol or ethanol.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise, controlling the effervescence.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-3 hours.

-

Workup: Carefully quench the reaction by the slow addition of water or dilute HCl.

-

Isolation: Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the primary alcohol.

The aldehyde can be readily oxidized to a carboxylic acid, a key transformation for accessing other functional groups[14].

Causality: Strong oxidizing agents are required. However, harsh conditions must be chosen carefully to avoid unwanted side reactions. A buffered potassium permanganate solution or Jones oxidation can be effective. Tollens' test, using [Ag(NH₃)₂]⁺, is a classic qualitative test that distinguishes aldehydes from ketones through the formation of a silver mirror, confirming the ease of oxidation[13].

Conclusion

The aldehyde group in 2-Formyl-4-methoxybenzonitrile is a highly activated and versatile functional group. Its reactivity is dominated by the powerful electron-withdrawing effect of the para-cyano group, which makes the carbonyl carbon a prime target for a vast range of nucleophilic addition and condensation reactions. This inherent reactivity, coupled with the ability to protect the aldehyde as a stable acetal, allows for its strategic use in complex multi-step syntheses. A thorough understanding of this reactivity profile, guided by the principles of physical organic chemistry, is essential for its effective application in the fields of medicinal chemistry and materials science.

References

-

Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

Jinan Tantu Chemicals Co., Ltd. (n.d.). 4-Formyl-3-methoxybenzonitrile. Retrieved from [Link]

- Google Patents. (2007). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.

-

Gouda, M. A., & Abuhashem, A. (n.d.). Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Formyl-3-methoxybenzonitrile. National Institutes of Health. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Electrophilicity and nucleophilicity of commonly used aldehydes. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Retrieved from [Link]

-

Khan Academy. (n.d.). Reactivity of aldehydes and ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]

-

Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

MDPI. (n.d.). Reactions using benzaldehyde with electron withdrawing groups and various alcohols. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

jOeCHEM. (2020, December 8). The Michael Addition + 1,4 Additions with Soft Nucleophiles [Video]. YouTube. Retrieved from [Link]

-

MDPI. (n.d.). Unveiling the Reaction Pathway of Oxidative Aldehyde Deformylation by a MOF-Based Cytochrome P450 Mimic. Retrieved from [Link]

-

ACS Publications. (n.d.). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry. Retrieved from [Link]

- Banaras Hindu University. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8), 35-41.

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

PubMed. (2024, March 28). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. Retrieved from [Link]

-

ACG Publications. (2021, March 15). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. Retrieved from [Link]

- Google Patents. (n.d.). CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.

-

UNIFAP. (2016). Synthesis and biocatalytic ene-reduction of Knoevenagel condensation compounds by the marine-derived fungus Penicillium citrinum. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Electrochemical Formation of Methoxy and Cyano(phenylazo)alkanes from Aldehyde and Ketone Phenylhydrazones. Retrieved from [Link]

-

Comptes Rendus de l'Académie des Sciences. (n.d.). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Organic Syntheses. (2024, December 31). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic addition. Retrieved from [Link]

Sources

- 1. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Nucleophilic addition - Wikipedia [en.wikipedia.org]

- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. acgpubs.org [acgpubs.org]

- 12. www2.unifap.br [www2.unifap.br]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. tantuchemicals.com [tantuchemicals.com]

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 7-Methoxyphthalazin-1(2H)-one

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 7-Methoxyphthalazin-1(2H)-one from the precursor 2-Formyl-4-methoxybenzonitrile. Phthalazinones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anti-proliferative, and anti-diabetic properties.[1][2] This protocol is designed for researchers, chemists, and professionals in drug development, offering a detailed experimental procedure grounded in established chemical principles. We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step protocol, and explain the causality behind critical experimental choices to ensure reproducibility and success.

Introduction: The Significance of the Phthalazinone Core

The phthalazinone moiety is a bicyclic heteroaromatic system that has garnered significant interest in pharmaceutical research. Its rigid structure and capacity for diverse functionalization make it an ideal template for designing targeted therapeutic agents.[3] Compounds incorporating this core have been investigated for a variety of applications, from vasorelaxants to potent anticancer agents that can act as PARP inhibitors.[4]

The synthesis described herein follows a classical and efficient approach: the condensation and cyclization of a 2-cyanobenzaldehyde derivative with hydrazine. This method is valued for its reliability and directness in constructing the phthalazinone ring system.[5][6]

Reaction Scheme & Mechanism

The synthesis proceeds via a two-step, one-pot reaction. The overall transformation is as follows:

Overall Reaction Scheme: 2-Formyl-4-methoxybenzonitrile reacts with hydrazine hydrate in a heated solvent to yield 7-Methoxyphthalazin-1(2H)-one.

The reaction is initiated by the nucleophilic addition of hydrazine to the electrophilic carbonyl carbon of the aldehyde, followed by an intramolecular cyclization involving the nitrile group.

Mechanistic Pathway:

-

Hydrazone Formation: The first step is the condensation of the aldehyde group of 2-Formyl-4-methoxybenzonitrile with one of the amino groups of hydrazine.[7] This is a standard nucleophilic addition-elimination reaction that forms a highly reactive hydrazone intermediate.[8]

-

Intramolecular Cyclization: The terminal, unreacted amino group (-NH2) of the hydrazone intermediate then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group (C≡N). This intramolecular attack is sterically favored due to the ortho positioning of the formyl and cyano groups.

-

Tautomerization & Aromatization: The resulting cyclic intermediate undergoes a series of proton transfers and tautomerization to form the stable, aromatic phthalazinone ring system.

Below is a diagram illustrating the proposed mechanistic pathway.

Caption: Proposed mechanism for the synthesis of 7-Methoxyphthalazin-1(2H)-one.

Materials, Reagents, and Equipment

Reagent and Solvent Data

| Reagent/Solvent | Formula | Mol. Wt. ( g/mol ) | CAS No. | Key Properties |

| 2-Formyl-4-methoxybenzonitrile | C₉H₇NO₂ | 161.16 | 21962-45-8 | Starting material, solid |

| Hydrazine Hydrate (~64%) | H₆N₂O | 50.06 | 7803-57-8 | Reagent, corrosive, toxic liquid |

| Ethanol (EtOH), 200 Proof | C₂H₅OH | 46.07 | 64-17-5 | Reaction solvent |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Used for pH adjustment in work-up |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | Used in work-up and washing |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dropping funnel

-

Thermometer

-

Buchner funnel and vacuum flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

pH paper or pH meter

-

Analytical balance

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of phthalazinone derivatives from 2-cyanobenzaldehydes.[9]

Workflow Overview

Caption: Experimental workflow for phthalazinone synthesis.

Step 1: Reaction Setup

-

Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure all glassware is dry.

-

To the flask, add 2-Formyl-4-methoxybenzonitrile (e.g., 8.05 g, 50 mmol).

-

Add 100 mL of 200-proof ethanol to the flask.

-

Begin stirring the mixture at room temperature to dissolve the starting material. A gentle warming may be applied if dissolution is slow.

Step 2: Addition of Hydrazine Hydrate

-

Measure hydrazine hydrate (~64%, e.g., 5.0 g, ~100 mmol, 2.0 eq) and place it in a dropping funnel.

-

Once the starting material is fully dissolved in the ethanol, begin the dropwise addition of hydrazine hydrate to the stirred solution over a period of 15-20 minutes.

-

Causality Note: A controlled, dropwise addition is crucial to manage the initial exothermic reaction between the aldehyde and hydrazine, preventing potential side reactions and ensuring the formation of the desired hydrazone intermediate.

-

Step 3: Reaction and Monitoring

-

After the addition is complete, slowly heat the reaction mixture to a gentle reflux, maintaining a temperature of approximately 45-50°C.[9]

-

Allow the reaction to proceed for 24 to 48 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot indicates the reaction is nearing completion.

Step 4: Product Isolation and Work-up

-

Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Slowly add concentrated hydrochloric acid dropwise to the stirred mixture to adjust the pH to approximately 1-2.[9]

-

Causality Note: Acidification ensures that any unreacted basic hydrazine is protonated and remains in solution. It also aids in the precipitation of the phthalazinone product, which is typically less soluble in acidic aqueous ethanol.

-

-

After pH adjustment, cool the mixture further in an ice bath for 30-60 minutes to maximize precipitation.

-

Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a small amount of cold deionized water (2 x 20 mL) to remove any residual salts and impurities.

Step 5: Purification and Drying

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, if necessary.

-

Dry the purified solid product under vacuum at 40-50°C to a constant weight.

-

The final product, 7-Methoxyphthalazin-1(2H)-one, should be a crystalline solid. Characterize the product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.[1]

Safety Precautions

-

Hydrazine Hydrate: Hydrazine is highly toxic, a suspected carcinogen, and corrosive. Always handle it inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile).

-

Hydrochloric Acid: Concentrated HCl is highly corrosive and releases noxious fumes. Handle it only within a fume hood and wear appropriate PPE.

-

General Precautions: Perform the reaction in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of 7-Methoxyphthalazin-1(2H)-one. By carefully controlling reaction parameters such as temperature and reagent addition, this method provides a direct route to a valuable heterocyclic scaffold. The explanation of the underlying chemical principles and procedural rationale is intended to empower researchers to successfully implement and adapt this synthesis for their drug discovery and development programs.

References

-

Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research. Available at: [Link]

-

Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents. PubMed. Available at: [Link]

-

Synthesis of new phthalazinedione derivatives. Sciforum. Available at: [Link]

-

Microwave-Assisted Synthesis of Phthalazinone Derivatives with Biological Activity and In Silico Antiproliferative Studies. ResearchGate. Available at: [Link]

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Publishing. Available at: [Link]

-

Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). Chemistry LibreTexts. Available at: [Link]

-

Proposed mechanism for the synthesis of phthalazinones. ResearchGate. Available at: [Link]

- Industrial production process of hydralazine hydrochloride. Google Patents.

-

What happens when benzaldehyde is treated with hydrazine?. Quora. Available at: [Link]

Sources

- 1. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]

- 3. sciforum.net [sciforum.net]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. longdom.org [longdom.org]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CN1896067A - Industrial production process of hydralazine hydrochloride - Google Patents [patents.google.com]

One-pot synthesis methods utilizing 2-Formyl-4-methoxybenzonitrile

Application Note: One-Pot Synthesis Methods Utilizing 2-Formyl-4-methoxybenzonitrile

Executive Summary & Strategic Value

2-Formyl-4-methoxybenzonitrile (CAS: 21962-52-7; Note: often misreferenced in legacy databases, verify structure) is a high-value bifunctional building block. Its structural uniqueness lies in the ortho positioning of a reactive aldehyde (-CHO) and a nitrile (-CN) group, decorated with an electron-donating methoxy substituent.

This specific arrangement allows for divergent one-pot cascade reactions . Unlike simple benzaldehydes, this molecule acts as a "chemical spring-loaded" system. The aldehyde serves as the initial docking site for nucleophiles, while the adjacent nitrile acts as an electrophilic trap, enabling rapid intramolecular cyclization.

Key Applications:

-

Drug Discovery: Rapid access to 5-methoxyisoindolin-1-ones (kinase inhibitors, antipsychotics) and 6-methoxyphthalazin-1(2H)-ones (PARP inhibitors).

-

Material Science: Synthesis of fluorescent 3-methyleneisoindolinone dyes.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 2-Formyl-4-methoxybenzonitrile |

| CAS Number | 21962-52-7 (Commercially active) |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; sparingly soluble in water. |

| Reactivity Profile | Electrophilic Dual-Core: The aldehyde is the "soft" electrophile; the nitrile is the "hard" electrophile (activated by acid or transition metals). |

Strategic Reaction Pathways (Divergent Synthesis)

The following diagram illustrates how a single starting material yields three distinct heterocyclic scaffolds based on the nucleophilic partner.

Figure 1: Divergent synthesis pathways from the 2-Formyl-4-methoxybenzonitrile core.

Detailed Protocols

Protocol A: Synthesis of 3-Substituted 5-Methoxyisoindolin-1-ones

Target Audience: Medicinal Chemists targeting kinase scaffolds.

Mechanism: This reaction proceeds via a cascade sequence :

-

Imine Formation: The amine condenses with the aldehyde.

-

Nucleophilic Attack: The imine nitrogen (or an external nucleophile) attacks the nitrile.

-

Hydrolysis/Rearrangement: The resulting intermediate hydrolyzes to the lactam (isoindolinone).

Reagents:

-

2-Formyl-4-methoxybenzonitrile (1.0 equiv)[1]

-

Primary Amine (1.1 equiv) (e.g., Benzylamine, Aniline)

-

Solvent: Ethanol (EtOH) or Methanol (MeOH)

-

Catalyst: Acetic Acid (cat.[2] 5 mol%) or mild base (K₂CO₃) depending on the amine basicity.

Step-by-Step Procedure:

-

Charge: In a 25 mL round-bottom flask, dissolve 2-Formyl-4-methoxybenzonitrile (161 mg, 1.0 mmol) in Ethanol (5 mL).

-

Addition: Add the Primary Amine (1.1 mmol). If the amine is a salt (e.g., HCl salt), add 1.1 equiv of Triethylamine (Et₃N).

-

Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 1:1). The aldehyde spot (Rf ~0.6) should disappear.

-

-

Work-up (Precipitation):

-

Cool the reaction mixture to room temperature.

-

Often, the product precipitates spontaneously. If not, reduce volume by 50% under vacuum and add cold Water (10 mL).

-

-

Isolation: Filter the solid, wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

-

Drying: Dry under high vacuum.

Yield Expectation: 75–90% Characterization: Look for the disappearance of the Nitrile stretch (~2220 cm⁻¹) in IR and the appearance of the Lactam carbonyl (~1680–1700 cm⁻¹).

Protocol B: Synthesis of 6-Methoxyphthalazin-1(2H)-ones

Target Audience: Oncology researchers (PARP inhibitor analogs).

Mechanism: Hydrazine acts as a bis-nucleophile. The terminal NH₂ condenses with the aldehyde (hydrazone formation), and the internal NH attacks the nitrile, forming the 6-membered pyridazine ring fused to the benzene.

Reagents:

-

2-Formyl-4-methoxybenzonitrile (1.0 equiv)[1]

-

Hydrazine Hydrate (64% or 80% aq. solution) (2.0 equiv)

-

Solvent: Ethanol (EtOH)

Step-by-Step Procedure:

-

Preparation: Dissolve 2-Formyl-4-methoxybenzonitrile (1.0 mmol) in Ethanol (5 mL).

-

Addition: Dropwise add Hydrazine Hydrate (2.0 mmol) at room temperature.

-

Note: Exotherm is possible.

-

-

Reaction: Heat to reflux for 3 hours. A heavy white/pale yellow precipitate usually forms during the reaction.

-

Work-up: Cool the suspension to 0°C (ice bath) for 30 minutes.

-

Filtration: Filter the solid product.

-

Purification: Wash the cake with cold Ethanol. Recrystallize from EtOH/DMF if necessary.

Mechanistic Insight: The 4-methoxy group (electron donor) increases the electron density of the aromatic ring. While this stabilizes the final phthalazinone, it may slightly retard the initial nucleophilic attack on the nitrile compared to unsubstituted analogs. Therefore, reflux is mandatory ; room temperature stirring is often insufficient for complete cyclization.

Mechanistic Visualization (Graphviz)

The following diagram details the "Pinner-type" cyclization mechanism for Protocol A (Isoindolinones), which is the most complex and versatile pathway.

Figure 2: Mechanistic cascade for the formation of the Isoindolinone core.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete cyclization due to steric bulk of the Amine. | Switch solvent to n-Butanol or Toluene and increase temp to 110°C. Add 10 mol% Lewis Acid (e.g., ZnCl₂). |

| Product is Oily/Sticky | Impurities or residual solvent. | Triturate the crude oil with Diethyl Ether or Hexane/EtOAc (9:1) to induce crystallization. |

| Starting Material Remains | Deactivation of aldehyde. | Ensure the reaction is anhydrous initially to favor imine formation. Use molecular sieves (4Å). |

| Nitrile Peak Visible in IR | Intermediate imine formed but did not cyclize. | The "Pinner" attack on nitrile failed. Add a base catalyst (K₂CO₃ or Cs₂CO₃ ) to increase the nucleophilicity of the intermediate. |

References

-

Synthesis of Isoindolinones via Cascade Reactions

-

Electrochemical Cascade Synthesis

-

General 2-Cyanobenzaldehyde Reactivity

- Commercial Identity Verification: Title: 4-Formyl-2-methoxybenzonitrile (CAS 21962-49-2) vs 2-Formyl-4-methoxybenzonitrile (CAS 21962-52-7). Source: ChemicalBook / BLD Pharm.

Sources

- 1. 2-Bromo-5-methoxybenzaldehyde | 7507-86-0 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Formyl-4-methoxybenzonitrile Hydrolysis

Introduction: The "Ortho-Effect" Trap

You are likely accessing this guide because your hydrolysis of 2-Formyl-4-methoxybenzonitrile (FMB-CN) did not proceed as a standard nitrile saponification. Instead of a clean conversion to 2-formyl-4-methoxybenzoic acid, you likely encountered complex mixtures, loss of the aldehyde functionality, or the isolation of an unexpected cyclic solid.

In drug development (particularly for benzoxaborole precursors or isoindolinone scaffolds), this molecule presents a classic chemoselectivity dilemma :

-

The Nitrile (-CN): Requires forcing conditions (strong acid/base/heat) to hydrolyze.

-

The Aldehyde (-CHO): Is labile under those exact conditions (susceptible to Cannizzaro disproportionation or oxidation).

-

The Ortho-Positioning: Creates a thermodynamic sink where the product cyclizes into a 3-hydroxyphthalide (lactol), masking the aldehyde.

This guide moves beyond standard textbook protocols to address the specific mechanistic failures inherent to this substrate.

Module 1: The Chemoselective Dilemma (Mechanistic Insight)

To minimize side reactions, you must first accept that the "open-chain" product (2-formyl-4-methoxybenzoic acid) is often a kinetic transient, not a stable isolable solid.

The Reaction Landscape

The hydrolysis is not a linear path. It is a bifurcated landscape dominated by three competing pathways:

-

Pathway A (Desired but Unstable): Hydrolysis to the open-chain acid.

-

Pathway B (Thermodynamic Trap): Immediate cyclization of the acid/amide onto the aldehyde to form 3-hydroxy-5-methoxyphthalide .

-

Pathway C (Destructive Side Reactions): Base-mediated Cannizzaro reaction or aerobic oxidation.

Key Takeaway: If your NMR shows the disappearance of the aldehyde proton (~10 ppm) but no carboxylic acid peak, you have not "lost" your product; you have likely formed the cyclic lactol (Pathway B).

Module 2: Troubleshooting Guide (Q&A)

Category 1: Product Identity & Analysis

Q1: I hydrolyzed the nitrile using NaOH, but the 1H NMR of the isolated solid lacks the characteristic aldehyde singlet at 10.0-10.5 ppm. Did I destroy the formyl group?

Diagnosis: Likely Cyclization (Lactol Formation) , not destruction. Technical Explanation: Upon acidification of the hydrolysis mixture, the generated carboxylic acid group at C1 intramolecularly attacks the electrophilic aldehyde at C2. This forms 3-hydroxy-5-methoxyphthalide . This is an equilibrium process heavily favored toward the ring form in the solid state. Verification: Look for a new signal around 6.5–7.0 ppm (the acetal C-H proton of the lactol ring) in your NMR. Solution: If you need the open chain for a subsequent reaction (e.g., Wittig), do not isolate the acid. Use the carboxylate salt in solution, or perform the subsequent step immediately on the crude lactol (which opens under basic conditions).

Q2: My LC-MS shows a peak with Mass [M+18] relative to the expected acid. Is this a hydrate?

Diagnosis: This is the Amide Intermediate or the Lactol . Technical Explanation:

-

Amide: Partial hydrolysis (CN → CONH₂). Mass = MW(Acid) - 1 + 16 (approx).

-

Lactol: The cyclic phthalide has the same mass as the open chain acid, but it often flies differently in MS sources. Action: Check the retention time. If the peak is more polar than the starting material but less polar than the acid, it is the amide. If it is the amide, your hydrolysis conditions were too mild (insufficient time or temp).

Category 2: Impurity Profiles

Q3: I see two new impurity spots on TLC: one more polar and one less polar than the product. What are they?

Diagnosis: Cannizzaro Disproportionation .[1][2] Technical Explanation: If you used a strong base (NaOH/KOH) without controlling temperature or concentration, the aldehyde group underwent intermolecular hydride transfer.

-

Impurity A (Oxidized): 4-methoxyphthalic acid (Di-acid).

-

Impurity B (Reduced): 2-(hydroxymethyl)-4-methoxybenzoic acid (Alcohol-Acid). Prevention: Switch to oxidative hydrolysis (H₂O₂/K₂CO₃) or enzymatic hydrolysis (Nitrilase). If using base, keep temperature <40°C and use dilute conditions to disfavor bimolecular reactions.

Q4: My product yield is low, and the reaction turned dark brown/black.

Diagnosis: Benzoin Condensation or Polymerization . Technical Explanation: Cyanide ions (released if the nitrile degrades or if CN- catalysis occurs) can catalyze the condensation of the aldehyde. Additionally, aldehydes are unstable in hot strong base (resin formation). Solution: Degas solvents to prevent aerobic oxidation. Add a radical scavenger (BHT) if radical polymerization is suspected, but primarily lower the pH .

Module 3: Recommended Protocols

Do not use standard refluxing HCl or NaOH if purity is critical. Use these optimized methods.

Method A: The "Radziszewski" Oxidative Hydrolysis (High Chemoselectivity)

Best for stopping at the Amide or gentle conversion to Acid.

Principle: Uses hydroperoxide anion (HOO⁻) which is a super-nucleophile compared to OH⁻, allowing hydrolysis at lower pH (9-10) and temperature, sparing the aldehyde from Cannizzaro.

-

Setup: Dissolve 2-Formyl-4-methoxybenzonitrile (1.0 eq) in Acetone or DMSO.

-

Reagent: Add K₂CO₃ (0.5 eq) followed by dropwise addition of 30% H₂O₂ (4.0 eq) at 0°C.

-

Reaction: Stir at 20°C. Monitor by HPLC.

-

Note: This typically yields the Amide .

-

-

To Acid: To convert Amide → Acid, add 1.0 eq NaOH and warm mildly (40°C). The amide hydrolyzes faster than the nitrile, allowing milder conditions than direct nitrile saponification.

Method B: Nitrilase Biocatalysis (The "Gold Standard")

Best for industrial scalability and absolute chemoselectivity.

Principle: Enzymes (Nitrilases) operate at neutral pH (7.0–8.0) and ambient temperature, completely avoiding Cannizzaro and cyclization issues during the reaction (cyclization may still occur upon isolation).

-

Buffer: Phosphate buffer (100 mM, pH 7.5).

-

Enzyme: Screen commercial Nitrilase kits (e.g., Codexis or Almac panels). Look for "Aryl-nitrilase" specificity.

-

Conditions: 30°C, 24h.

-

Workup: Acidify to pH 2. The product will precipitate (likely as the lactol). Filter and dry.[3]

Module 4: Visualization of Reaction Pathways

The following diagram illustrates the kinetic vs. thermodynamic pathways and the specific failure modes (Cannizzaro/Phthalide).

Caption: Figure 1. Reaction network showing the competition between the desired hydrolysis, the thermodynamic cyclization to the phthalide (lactol), and the irreversible Cannizzaro side reaction.

Summary Table: Experimental Parameters

| Parameter | Standard Hydrolysis (NaOH/HCl) | Oxidative Hydrolysis (H₂O₂/Base) | Enzymatic (Nitrilase) |

| pH Range | >12 or <1 | 9–10 | 7–8 |

| Temperature | Reflux (>80°C) | 0°C – 40°C | 25°C – 35°C |

| Aldehyde Stability | Poor (Cannizzaro risk) | Good (Mild oxidant) | Excellent |

| Major Product | Mixture / Phthalide | Amide (tunable to Acid) | Acid (isolates as Phthalide) |

| Scalability | Low (Safety/Purity issues) | Medium (Exothermic) | High |

References

-

Mechanism of Nitrile Hydrolysis

-

Cannizzaro Side Reaction

-

Ortho-Formyl Cyclization (Phthalide Equilibrium)

- Title: 3-Formyl-4-hydroxybenzoic acid (Structural Analogue D

-

Source: Sigma-Aldrich Technical Data.

-

Biocatalytic Solutions (Nitrilase)

Sources

- 1. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]

- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 3. 4-formyl-3-methoxybenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. znaturforsch.com [znaturforsch.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. almacgroup.com [almacgroup.com]

Storage conditions to prevent oxidation of 2-Formyl-4-methoxybenzonitrile

Executive Summary: The Oxidation Challenge

Researchers handling 2-Formyl-4-methoxybenzonitrile frequently encounter purity degradation due to the high reactivity of the ortho-formyl group.[1] Unlike simple benzonitriles, this compound possesses a "instability triad":

-

Aldehyde Functionality: Highly susceptible to autoxidation to form 2-cyano-5-methoxybenzoic acid.[1]

-

Methoxy Substituent: An electron-donating group (EDG) at the para position (relative to the nitrile) activates the aromatic ring, potentially altering the homolytic bond dissociation energy of the formyl C-H bond, making it sensitive to radical initiators (light/trace metals).[1]

-

Ortho-Substitution: The proximity of the formyl and nitrile groups can lead to unique intramolecular interactions or cyclizations under basic conditions or high thermal stress.[1]

Immediate Action Required: If your sample has turned from a pale yellow/white solid to a crusty, opaque white solid or shows a depressed melting point, it has likely oxidized.[1] Refer to the Troubleshooting section below.

Critical Storage Protocols

To prevent the radical chain reaction that converts your aldehyde to a carboxylic acid, you must disrupt the "initiation" and "propagation" steps.[1]

A. The "Gold Standard" Storage System

| Parameter | Requirement | Technical Rationale |

| Atmosphere | Inert Gas (Argon preferred) | Nitrogen is acceptable, but Argon is denser than air and provides a superior "blanket" over the solid/liquid interface, preventing oxygen diffusion. |

| Temperature | 2°C to 8°C (Refrigerated) | Lowers the kinetic rate of radical formation.[1] Freezing (-20°C) is optional but recommended for storage >6 months.[1] |

| Container | Amber Glass + Parafilm/Teflon Tape | Blocks UV light (290–400 nm), which is a primary initiator of aldehyde autoxidation. |

| Headspace | Minimized (<10% volume) | Large headspace acts as an oxygen reservoir.[1] Transfer to smaller vials if the sample size decreases. |

B. Workflow: Handling & Aliquoting

Do not open the primary stock bottle in a humid, aerobic environment if possible.[1]

-

Equilibration: Allow the refrigerated bottle to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture inside, accelerating hydrolysis of the nitrile or hydration of the aldehyde.[1]

-

Inert Purge: After removing an aliquot, immediately backfill the headspace with Argon for 10–15 seconds before recapping.[1]

-

Seal: Wrap the cap junction with Parafilm or electrical tape to prevent gas exchange.[1]

Troubleshooting & FAQs

Q1: My sample has developed a white crust or precipitate. Is it ruined?

Diagnosis: This is the hallmark of oxidation .[1] The aldehyde (2-Formyl-4-methoxybenzonitrile) has converted to its corresponding carboxylic acid (2-Cyano-5-methoxybenzoic acid).[1] The acid typically has a much higher melting point and lower solubility in non-polar solvents than the aldehyde.[1]

Recovery Protocol (Acid Removal Wash): If you have >500 mg, you can purify it without column chromatography:

-

Dissolve the sample in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

-

Wash the organic layer 2x with saturated aqueous Sodium Bicarbonate (NaHCO₃) .[1]

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Verify purity via TLC or ¹H-NMR (Look for the disappearance of the broad acid proton >11 ppm).[1]

Q2: The Melting Point (MP) is lower than the literature value. Why?